Unveiling 3-Bromo-2,4,5-trifluorobenzoic acid: A Comprehensive Technical Guide
Unveiling 3-Bromo-2,4,5-trifluorobenzoic acid: A Comprehensive Technical Guide
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a detailed technical guide on 3-Bromo-2,4,5-trifluorobenzoic acid, a key chemical compound in modern pharmaceutical and materials science research. This document provides an in-depth overview of its properties, synthesis, and applications, with a strong emphasis on experimental data and safety protocols. The CAS number for 3-Bromo-2,4,5-trifluorobenzoic acid is 104222-42-6.[1]
Core Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 3-Bromo-2,4,5-trifluorobenzoic acid is paramount for its effective and safe handling in a laboratory setting. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 104222-42-6 |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 254.99 g/mol [1] |
| Density | 2.0±0.1 g/cm³ |
| Boiling Point | 285.9±40.0 °C at 760 mmHg |
| Flash Point | 126.7±27.3 °C |
| Purity | Typically ≥98%[2] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Safety Information:
3-Bromo-2,4,5-trifluorobenzoic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. The signal word for this compound is "Warning". Precautionary statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Recommended safety measures (P-codes) include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthetic Pathway Overview
The synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid is a critical process for its availability in research and development. While specific proprietary methods may vary, a general understanding of the synthetic logic provides valuable context for researchers. A potential synthetic route is outlined in the diagram below.
Caption: A generalized workflow for the synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections outline methodologies for the synthesis and purification of 3-Bromo-2,4,5-trifluorobenzoic acid.
Synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid
Objective: To synthesize 3-Bromo-2,4,5-trifluorobenzoic acid from a suitable precursor.
Materials:
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2,4,5-Trifluorobenzoic acid
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Brominating agent (e.g., N-Bromosuccinimide)
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Sulfuric acid (or other suitable catalyst)
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Appropriate solvent (e.g., Dichloromethane)
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Sodium sulfite solution
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trifluorobenzoic acid in the chosen solvent.
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Carefully add the brominating agent and the catalyst to the reaction mixture.
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Heat the mixture to reflux and maintain the temperature for the duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding a sodium sulfite solution to remove any excess bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with water and a sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
Objective: To purify the crude 3-Bromo-2,4,5-trifluorobenzoic acid.
Materials:
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Crude 3-Bromo-2,4,5-trifluorobenzoic acid
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Suitable solvent system (e.g., Ethanol/water mixture)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolve the crude product in a minimal amount of the hot solvent system in an Erlenmeyer flask.
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Allow the solution to cool slowly to room temperature to promote crystal formation.
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Further cool the flask in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Application in Drug Discovery and Development
Fluorinated benzoic acid derivatives are crucial building blocks in medicinal chemistry. The unique electronic properties of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 3-Bromo-2,4,5-trifluorobenzoic acid serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Caption: A simplified workflow illustrating the use of the title compound in the drug discovery process.
This technical guide serves as a foundational resource for researchers working with 3-Bromo-2,4,5-trifluorobenzoic acid. By providing clear, concise, and actionable information, it aims to facilitate innovative research and development in the chemical and pharmaceutical sciences.
